(5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one

Cytotoxicity profiling Advanced glycation end-products Dermal safety assessment

(5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one, synonymous with 3-deoxyglucosone (3-DG), is a chiral C6 α-dicarbonyl compound (C6H10O5, MW 162.14 g/mol) that serves as the central reactive intermediate in the Maillard reaction and glucose degradation pathways. It exists predominantly in bicyclic hemiacetal/hemiketal forms and is the immediate precursor to the advanced glycation end-product (AGE) pyrraline, as well as a key generator of Strecker aldehydes relevant to food aging.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
Cat. No. B12054158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1C(C(OC(C1=O)O)CO)O
InChIInChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5+,6?/m0/s1
InChIKeyUHPMJDGOAZMIID-OPAZFOKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one (3-Deoxyglucosone): Procurement-Grade Characterization and Differential Utility


(5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one, synonymous with 3-deoxyglucosone (3-DG), is a chiral C6 α-dicarbonyl compound (C6H10O5, MW 162.14 g/mol) that serves as the central reactive intermediate in the Maillard reaction and glucose degradation pathways [1]. It exists predominantly in bicyclic hemiacetal/hemiketal forms and is the immediate precursor to the advanced glycation end-product (AGE) pyrraline, as well as a key generator of Strecker aldehydes relevant to food aging [2]. Unlike its structural isomers 3-deoxygalactosone (3-DGal) and 3,4-dideoxyglucosone-3-ene (3,4-DGE), 3-DG exhibits a distinct cytotoxicity profile and kinetic preference for specific AGE formation pathways, making precise stereochemical identity critical for reproducible research outcomes [3].

Why 3-Deoxyglucosone Cannot Be Interchanged with 3-Deoxygalactosone, Methylglyoxal, or Other α-Dicarbonyls in Critical Assays


The α-dicarbonyl compound class encompasses multiple structurally similar glucose degradation products—including 3-deoxygalactosone (3-DGal), methylglyoxal (MG), glyoxal (GO), glucosone, and 3,4-dideoxyglucosone-3-ene (3,4-DGE)—that are often co-formed during Maillard reactions and heat sterilization processes [1]. However, these compounds exhibit divergent cytotoxic potencies, pathway-specific AGE product profiles, and kinetic reactivity that render them non-interchangeable. Specifically, 3-DGal and 3,4-DGE induce NF-κB translocation and NLRP3 inflammasome-mediated pyroptosis in human keratinocytes at concentrations where 3-DG shows no measurable cytotoxicity [2]. Furthermore, pyrraline formation proceeds with a 2.1-fold lower activation energy through the 3-DG pathway versus the methylglyoxal route, establishing 3-DG as the kinetically preferred precursor that cannot be functionally replaced by smaller dicarbonyl surrogates [3].

Quantitative Differentiation of (5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one Against Closest α-Dicarbonyl Analogs


Absence of Keratinocyte Cytotoxicity for 3-DG Versus Dose-Dependent Cell Death Induced by 3-DGal, GO, and MGO

In a head-to-head comparison on HaCaT human keratinocytes, 3-deoxyglucosone (3-DG) did not show any sign of cell damage across the tested concentration range after 48 h exposure, whereas 3-deoxygalactosone (3-DGal) significantly reduced cell viability by 82% at 750 μmol/L. Glyoxal (GO) and methylglyoxal (MGO) were also significantly cytotoxic above 500 μmol/L [1]. This establishes a clear safety margin for 3-DG in cell-based models where dicarbonyl toxicity would otherwise confound results.

Cytotoxicity profiling Advanced glycation end-products Dermal safety assessment

Kinetic Preference of 3-DG Over Methylglyoxal for Pyrraline Formation: Activation Energy Comparison

A kinetic model system of d-glucose and l-lysine demonstrated that pyrraline formation preferentially proceeds via the 3-DG pathway. The activation energy (Ea) for pyrraline generation through 3-DG was 53.45 ± 4.02 kJ mol⁻¹, which is significantly lower than the Ea through the methylglyoxal (MG) pathway at 110.22 ± 18.77 kJ mol⁻¹ [1]. In contrast, furosine formation favored the MG pathway (Ea 52.08 ± 4.48 kJ mol⁻¹ vs 81.70 ± 14.01 kJ mol⁻¹ via 3-DG), demonstrating pathway-specific intermediate selection.

Maillard reaction kinetics AGE biomarker development Pyrraline quantification

Dominance of 3-DG as the Major α-Dicarbonyl Contaminant in High-Fructose Corn Syrup Versus Co-occurring Dicarbonyls

In a validated UHPLC-DAD-MS/MS analysis of 14 commercial high-fructose corn syrup (HFCS) samples, 3-deoxyglucosone was identified as the single most abundant α-dicarbonyl contaminant, reaching concentrations up to 730 μg/mL. This exceeded the levels of co-quantified glucosone, 3-deoxygalactosone, 1-deoxyglucosone, 3,4-dideoxyglucosone-3-ene, and methylglyoxal, with total α-dicarbonyl content ranging from 293 to 1,130 μg/mL across samples [1]. 3-DG alone accounted for the majority fraction of the total α-DC burden.

Food contaminant profiling Process-induced toxicants LC-MS/MS quantification

Relative Reactivity Ranking Among C4–C6 3-Deoxyglycosones Places 3-DG as the Least Reactive and Most Stable Member

Comparative NMR structural analysis and browning reactivity studies across the C4–C6 3-deoxyglycosone series established the reactivity order: 3-deoxytetrosone > 3-deoxypentosone > 3-deoxyglucosone [1]. 3-Deoxyglucosone exists exclusively in bicyclic hemiacetal/hemiketal structures with no detectable free carbonyl, whereas 3-deoxytetrosone retains 27% free carbonyl isomer and 3-deoxypentosone contains 63% gem-diol hydrate forms. This structural feature directly correlates with reduced non-specific browning and greater handling stability.

Maillard intermediate stability 3-Deoxyglycosone series Browning reactivity

3-DG to 3-DGal Interconversion Pathway Establishes 3-DG as the Primary Glucose Degradation Product in Peritoneal Dialysis Fluids

In heat-sterilized glucose-based peritoneal dialysis (PD) fluids, 3-deoxygalactosone (3-DGal) was identified as a novel glucose degradation product formed from 3-DG via the intermediate 3,4-dideoxyglucosone-3-ene (3,4-DGE) [1]. This establishes 3-DG as the obligatory upstream precursor in the 3-DG → 3,4-DGE → 3-DGal cascade. Quantification in commercial PD fluids demonstrates that 3-DG concentrations exceed those of its downstream product 3-DGal, consistent with its role as the primary degradation product from which secondary dicarbonyls derive.

Glucose degradation products Peritoneal dialysis biocompatibility Dicarbonyl interconversion

Rapid Pyrraline Formation from 3-DG at Slightly Acidic pH Confirms Exclusive Precursor-Product Relationship

Incubation of human serum albumin with 50 mM 3-deoxyglucosone resulted in rapid, pH-dependent pyrraline formation that was quantifiable by reverse-phase HPLC, confirming 3-DG as the direct and efficient synthetic precursor [1]. In contrast, alternative dicarbonyls such as methylglyoxal and glyoxal generate primarily different AGE structures (e.g., MG-H1, CML, CEL) rather than pyrraline, as demonstrated in parallel keratinocyte testing [2]. This pathway specificity means that pyrraline cannot be reliably generated using any α-dicarbonyl substitute.

Pyrraline synthesis AGE pathway mapping Protein glycation modeling

Procurement-Driven Application Scenarios Where (5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one Delivers Irreplaceable Value


AGE Pathway Dissection and Pyrraline Biomarker Development

For laboratories mapping Maillard reaction pathways, 3-DG is the mandatory precursor for generating authentic pyrraline standards and for studying pyrraline-dependent glycation mechanisms. The activation energy data (Ea 53.45 kJ mol⁻¹ for 3-DG vs. 110.22 kJ mol⁻¹ for MG) [1] combined with the rapid, pH-dependent formation kinetics [2] make 3-DG the only reliable starting material for pyrraline synthesis and quantification method development. Using 3-DGal, MG, or GO would produce structurally distinct AGEs (e.g., MG-H1, CML) and generate invalid pyrraline measurements.

In Vitro Dermal and Mucosal Toxicology Screening Without Dicarbonyl Cytotoxicity Confounding

Researchers using human keratinocyte (HaCaT) or other epithelial cell models to study glycation stress should select 3-DG as the test compound because it does not induce cytotoxicity at concentrations where its isomer 3-DGal causes 82% viability loss at 750 μmol/L and where GO/MGO are significantly cytotoxic above 500 μmol/L [1]. This allows clean dose-response studies of glycation-driven cellular effects without cell death artifacts that would otherwise terminate the assay prematurely.

Food Process Contaminant Monitoring and Regulatory Method Validation

Analytical laboratories developing LC-MS/MS methods for α-dicarbonyl quantification in sugar syrups, dairy products, or beverages must prioritize 3-DG as the primary calibration standard. In commercial HFCS, 3-DG reaches concentrations up to 730 μg/mL, dominating the α-DC profile and accounting for the majority fraction of the total 293–1,130 μg/mL dicarbonyl load [1]. A method validated without 3-DG would miss the quantitatively most significant process contaminant and produce systematically biased exposure estimates.

Peritoneal Dialysis Fluid Biocompatibility Assessment and GDP Profiling

For quality control of heat-sterilized glucose-containing PD fluids, 3-DG must be the primary analyte in GDP monitoring panels. The established interconversion pathway (3-DG → 3,4-DGE → 3-DGal) positions 3-DG as the sentinel degradation marker whose concentration drives the formation of all downstream reactive dicarbonyls [1]. Monitoring 3-DGal or 3,4-DGE alone would miss the initiating degradation event and underestimate total reactive carbonyl potential.

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